

Fipravirimat: An In-depth Analysis of Cellular Targets Beyond HIV-1 Gag

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Compound of Interest

Compound Name: *Fipravirimat*

Cat. No.: *B10860366*

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Abstract: **Fipravirimat** (GSK3640254) is a potent, next-generation HIV-1 maturation inhibitor that has demonstrated significant antiviral activity by targeting the viral Gag polyprotein. While its primary mechanism of action is well-characterized, the exploration of its potential interactions with host cellular proteins remains a critical area of investigation for a comprehensive understanding of its pharmacological profile. This technical guide provides an overview of **Fipravirimat**'s established on-target activity, summarizes the available quantitative data, and presents a detailed exploration of state-of-the-art experimental protocols for the identification and characterization of potential cellular targets beyond HIV-1 Gag. As of the current date, no specific cellular off-targets of **Fipravirimat** have been documented in peer-reviewed literature; therefore, this document focuses on the methodologies that can be employed to elucidate these interactions.

Introduction to Fipravirimat and HIV-1 Maturation Inhibition

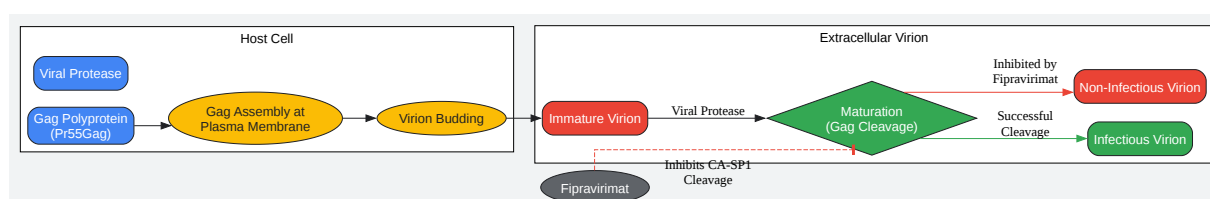
Fipravirimat is an investigational small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] These inhibitors disrupt the late stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag). This process is essential for the formation of a mature and infectious viral core.[2] **Fipravirimat** has shown potent, dose-dependent antiviral activity in early clinical studies and was engineered to overcome resistance seen in earlier-generation maturation inhibitors.[1] Despite its promising antiviral profile, the development of **Fipravirimat** was discontinued, in part due to a low genetic barrier to resistance.[1]

The primary molecular target of **Fipravirimat** is the HIV-1 Gag polyprotein. Specifically, it binds to the cleavage site between the capsid (CA) and spacer peptide 1 (SP1), preventing its processing by the viral protease. This inhibition leads to the production of immature, non-infectious virions.

Known Target: HIV-1 Gag and Mechanism of Action

Fipravirimat's mechanism of action revolves around the inhibition of Gag processing, a critical step in the maturation of HIV-1 virions. Gag is synthesized as a polyprotein that orchestrates the assembly of new virus particles at the host cell's plasma membrane. For the newly budded virion to become infectious, Gag must be cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.

Fipravirimat specifically interferes with the final cleavage event, the separation of SP1 from the C-terminus of the CA domain. By binding to the CA-SP1 junction, **Fipravirimat** stabilizes the immature Gag lattice, sterically hindering the viral protease from accessing the cleavage site. This results in the release of virions with defective, non-functional cores, rendering them incapable of infecting new cells.



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Caption: Mechanism of action of **Fipravirimat** on HIV-1 maturation.

Quantitative Data on Fipravirimat's Antiviral Activity

The following tables summarize the reported in vitro efficacy of **Fipravirimat** (GSK3640254) against various strains of HIV-1. This data pertains to its on-target activity, as no quantitative data for off-target interactions is currently available.

Parameter	Virus/Condition	Value (nM)	Reference
Mean EC50	Panel of HIV-1 clinical isolates in PBMCs	9	[3]
Mean Protein-Binding Adjusted EC90	Library of subtype B and C chimeric viruses with Gag polymorphisms	33	[3]
Target Trough Concentration (3x PBA EC90)	For least sensitive triple-mutant polymorph	150	[4]

Cellular Targets Beyond HIV-1 Gag: A Gap in Current Knowledge

A thorough review of the existing scientific literature reveals a notable absence of studies identifying specific host cell proteins that are direct targets of **Fipravirimat**. While the on-target effects on HIV-1 Gag are well-documented, potential off-target interactions within the host proteome have not been reported.

The identification of off-target effects is a crucial component of drug development. Such interactions can lead to unforeseen side effects or toxicities. Conversely, understanding a drug's polypharmacology—its ability to interact with multiple targets—can open avenues for drug repurposing and provide a more complete picture of its biological activity. Given the potent and specific nature of **Fipravirimat**, it is plausible that it may interact with host cell proteins, although likely with lower affinity than its primary target.

Experimental Protocols for Off-Target Identification

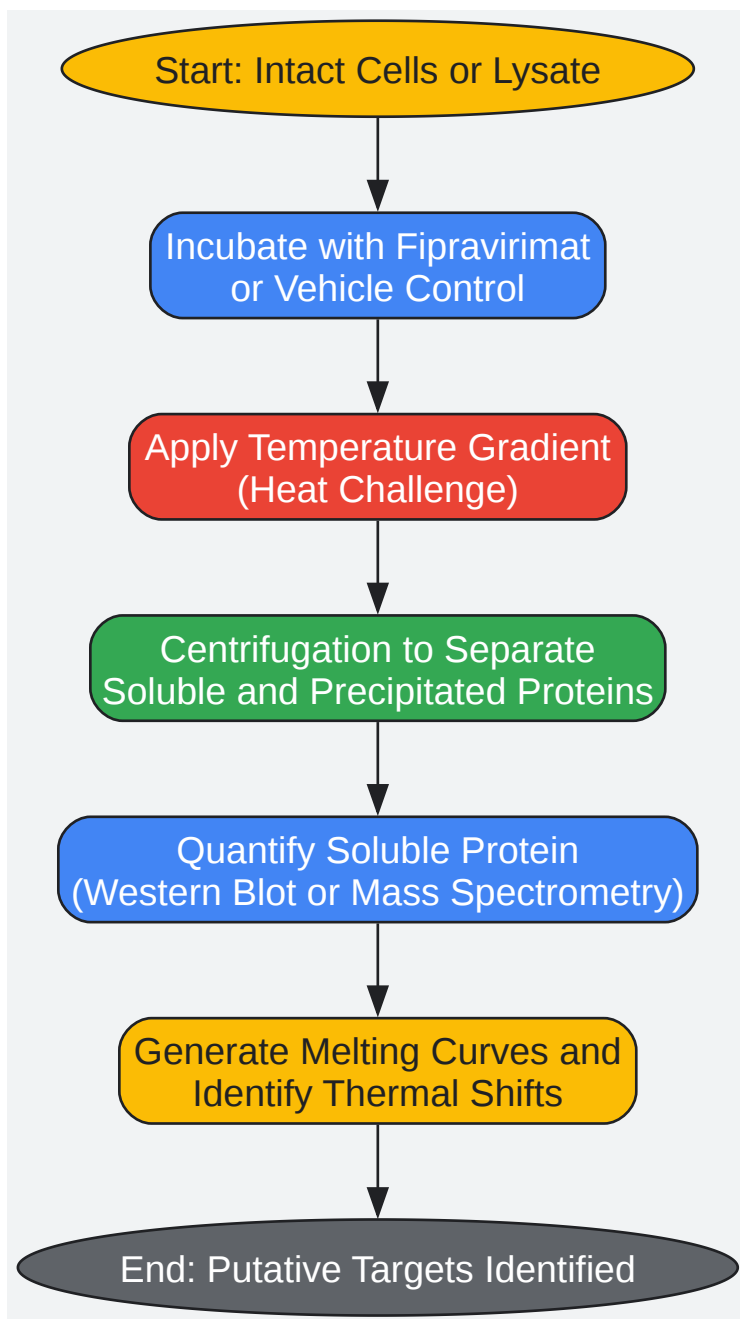
To address the gap in knowledge regarding **Fipravirimat**'s cellular targets, several robust methodologies can be employed. These techniques are designed to identify drug-protein interactions in a cellular context.

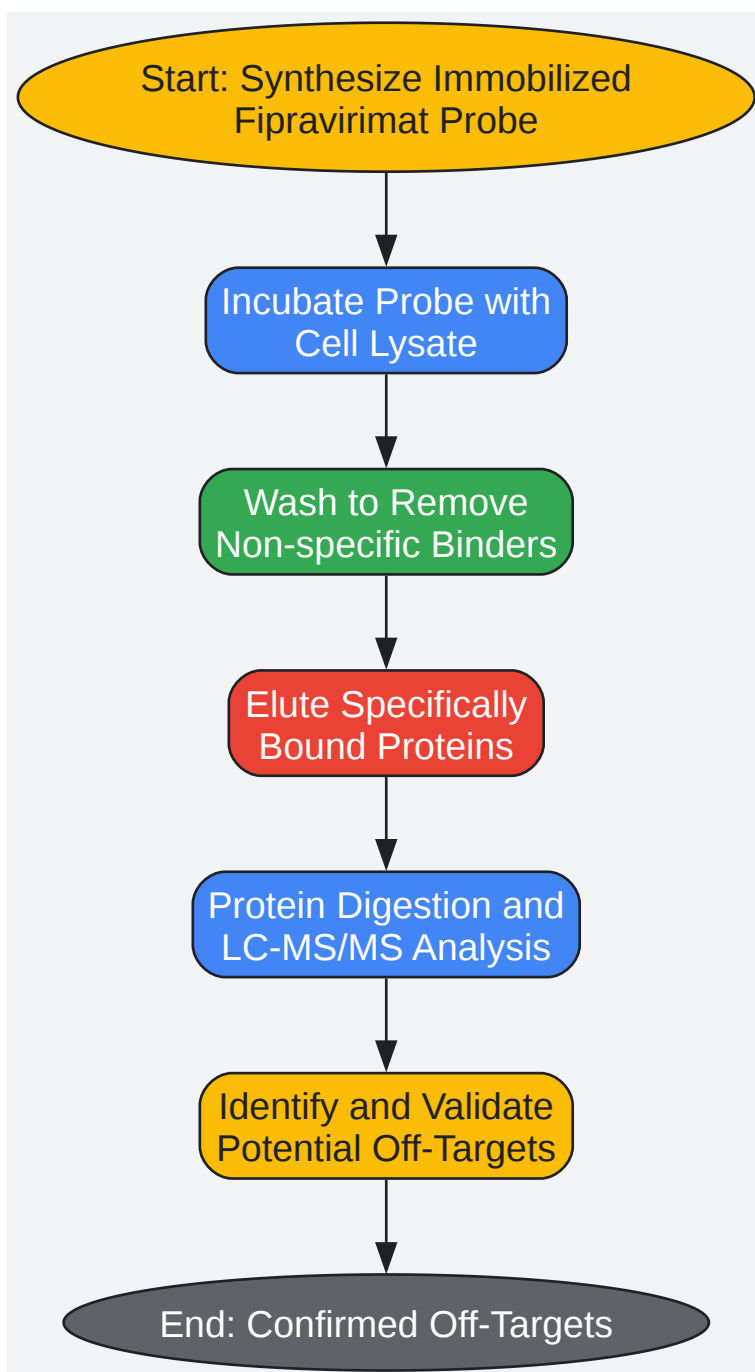
Cellular Thermal Shift Assay (CETSA)

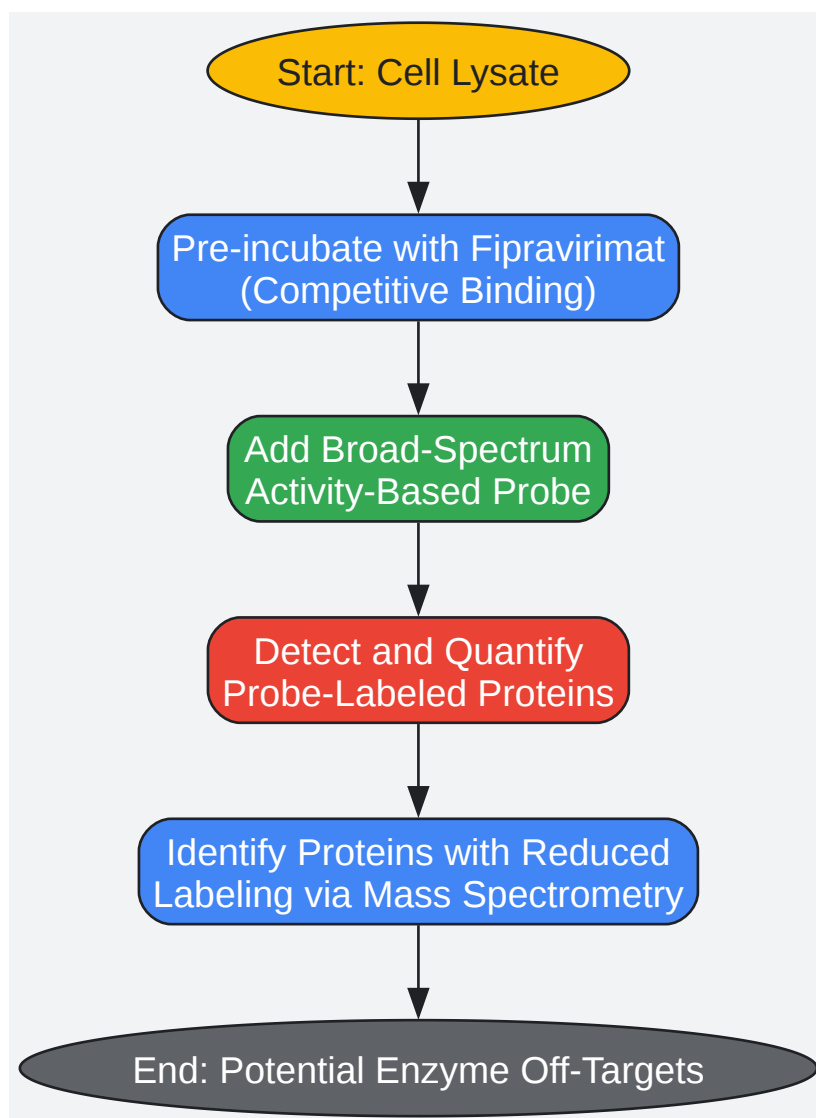
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This thermal shift can be detected and quantified.

Methodology:

- **Cell Treatment:** Intact cells or cell lysates are incubated with **Fipravirimat** or a vehicle control.
- **Heat Challenge:** The samples are heated to a range of temperatures.
- **Protein Separation:** The soluble fraction of proteins (those that did not denature and aggregate) is separated from the precipitated fraction by centrifugation.
- **Quantification:** The amount of a specific protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry (proteome-wide CETSA).
- **Data Analysis:** A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the drug indicates a direct binding interaction.







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